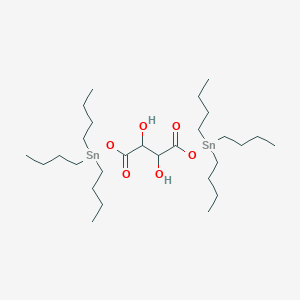
Tri-n-butyltin tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-n-butyltin tartrate is an organotin compound that has garnered attention due to its unique chemical properties and applications. It is a derivative of tributyltin, which is known for its use in various industrial and research applications. The compound is characterized by the presence of three butyl groups attached to a tin atom, which is further bonded to a tartrate moiety.
準備方法
Synthetic Routes and Reaction Conditions
Tri-n-butyltin tartrate can be synthesized through the reaction of tributyltin chloride with tartaric acid. The reaction typically involves the use of a solvent such as toluene or benzene, and the process is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Bu3SnCl+C4H6O6→Bu3SnO2C4H4O4+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities and by-products.
化学反応の分析
Types of Reactions
Tri-n-butyltin tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Tri-n-butyltin tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in certain polymerization processes.
Biology: The compound is studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of antifouling paints, stabilizers for polyvinyl chloride, and as a biocide in various applications.
作用機序
The mechanism of action of tri-n-butyltin tartrate involves its interaction with cellular components, particularly enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound can also interact with nuclear receptors, affecting gene expression and cellular metabolism.
類似化合物との比較
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
Comparison
Tri-n-butyltin tartrate is unique in its structure due to the presence of the tartrate moiety, which imparts different chemical and biological properties compared to other tributyltin compounds. For instance, it has different solubility characteristics and reactivity profiles, making it suitable for specific applications where other tributyltin compounds may not be effective.
特性
分子式 |
C28H58O6Sn2 |
|---|---|
分子量 |
728.2 g/mol |
IUPAC名 |
bis(tributylstannyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.6C4H9.2Sn/c5-1(3(7)8)2(6)4(9)10;6*1-3-4-2;;/h1-2,5-6H,(H,7,8)(H,9,10);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChIキー |
LPCUQBOISBHMKN-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C(=O)O[Sn](CCCC)(CCCC)CCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


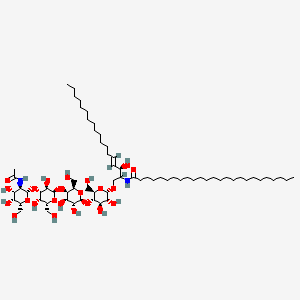
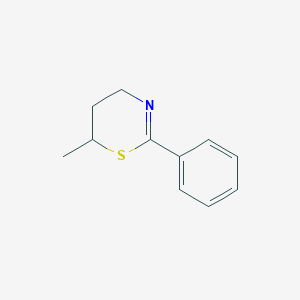
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)

![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)

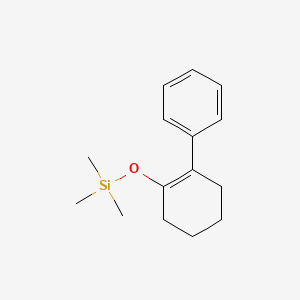
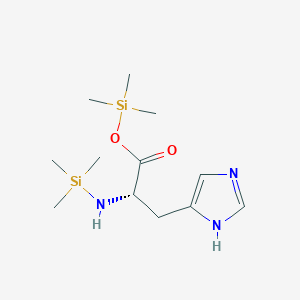
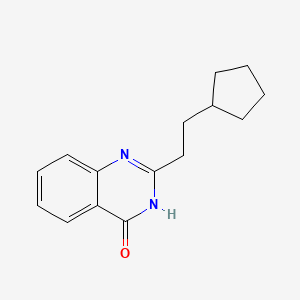

![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
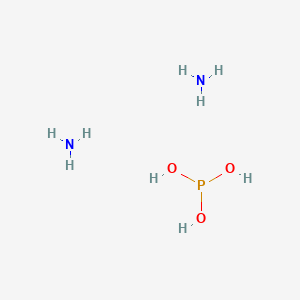
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
